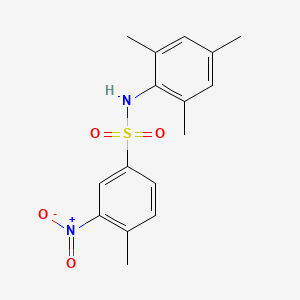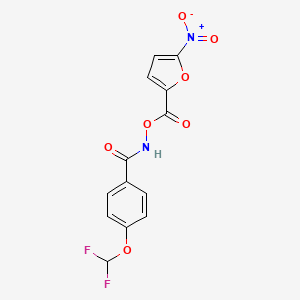
4-(difluoromethoxy)-N-((5-nitrofuran-2-carbonyl)oxy)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(difluoromethoxy)-N-((5-nitrofuran-2-carbonyl)oxy)benzamide, also known as DB844, is a synthetic compound that has been extensively studied for its potential as an antiparasitic agent. This compound belongs to the class of nitroaromatic compounds, which have been shown to exhibit potent activity against a variety of protozoan parasites.
Mecanismo De Acción
The exact mechanism of action of 4-(difluoromethoxy)-N-((5-nitrofuran-2-carbonyl)oxy)benzamide is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) within the parasite. This leads to oxidative stress and damage to the parasite's DNA, proteins, and lipids, ultimately resulting in parasite death.
Biochemical and Physiological Effects:
4-(difluoromethoxy)-N-((5-nitrofuran-2-carbonyl)oxy)benzamide has been shown to have minimal toxicity to mammalian cells, making it a promising candidate for further development as an antiparasitic agent. In addition, it has been shown to have a long half-life in vivo, which may contribute to its efficacy against parasitic infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-(difluoromethoxy)-N-((5-nitrofuran-2-carbonyl)oxy)benzamide is its potent activity against a variety of protozoan parasites, making it a promising candidate for further development as an antiparasitic agent. However, one limitation is that the exact mechanism of action is not fully understood, which may hinder further development.
Direcciones Futuras
There are several future directions for the study of 4-(difluoromethoxy)-N-((5-nitrofuran-2-carbonyl)oxy)benzamide. One direction is to further investigate its mechanism of action, which may lead to the development of more potent and selective antiparasitic agents. Another direction is to explore its potential as a treatment for other parasitic infections, such as those caused by Toxoplasma gondii and Cryptosporidium parvum. Finally, the development of new formulations and delivery methods may improve the efficacy and safety of 4-(difluoromethoxy)-N-((5-nitrofuran-2-carbonyl)oxy)benzamide as an antiparasitic agent.
Métodos De Síntesis
The synthesis of 4-(difluoromethoxy)-N-((5-nitrofuran-2-carbonyl)oxy)benzamide involves the reaction of 4-(difluoromethoxy)aniline with 5-nitro-2-furoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with benzoyl chloride to obtain 4-(difluoromethoxy)-N-((5-nitrofuran-2-carbonyl)oxy)benzamide. The overall yield of this synthesis is approximately 50%.
Aplicaciones Científicas De Investigación
4-(difluoromethoxy)-N-((5-nitrofuran-2-carbonyl)oxy)benzamide has been extensively studied for its potential as an antiparasitic agent. It has been shown to exhibit potent activity against a variety of protozoan parasites, including Leishmania donovani, Trypanosoma cruzi, and Plasmodium falciparum. In addition, 4-(difluoromethoxy)-N-((5-nitrofuran-2-carbonyl)oxy)benzamide has been shown to be effective against both the intracellular and extracellular forms of these parasites.
Propiedades
IUPAC Name |
[[4-(difluoromethoxy)benzoyl]amino] 5-nitrofuran-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2N2O7/c14-13(15)22-8-3-1-7(2-4-8)11(18)16-24-12(19)9-5-6-10(23-9)17(20)21/h1-6,13H,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBDOVWUZIZPUIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NOC(=O)C2=CC=C(O2)[N+](=O)[O-])OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-chloro-1H,2H,3H,4H-pyrazino[1,2-a]indole](/img/structure/B2849328.png)
![N-(thiophen-2-yl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2849330.png)
![2-((4-cyclohexylphenyl)sulfonyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2849333.png)
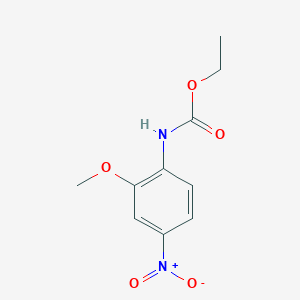
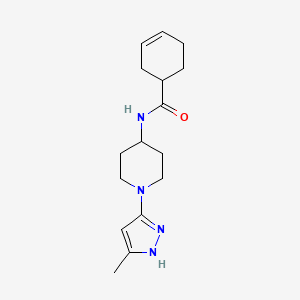
![3-[(2,4-dimethylphenyl)sulfonyl]-N-(4-fluorobenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2849339.png)

![3-Bromo-4-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2849344.png)
![N-(benzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2849345.png)
![4-chloro-N'-{[5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-4-ylidene]methyl}benzohydrazide](/img/structure/B2849346.png)
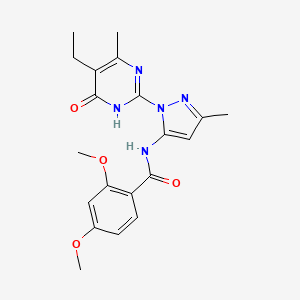
![2-[6-(2-fluorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2849348.png)

